molecular formula C4H7ClO B1603836 3-(Chloromethyl)oxetane CAS No. 87498-55-3

3-(Chloromethyl)oxetane

Cat. No. B1603836
CAS RN: 87498-55-3
M. Wt: 106.55 g/mol
InChI Key: LIPUPFCIDWQWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)oxetane is a chemical compound with the CAS Number: 87498-55-3. It has a molecular weight of 106.55 and its IUPAC name is 3-(chloromethyl)oxetane .


Synthesis Analysis

Oxetanes, including 3-(Chloromethyl)oxetane, can be synthesized through various methods. One such method involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN . Another method involves the use of dimethyloxosulfonium methylide for the methylenation of epoxides .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)oxetane is represented by the formula C4H7ClO . The InChI Code for this compound is 1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 .


Physical And Chemical Properties Analysis

3-(Chloromethyl)oxetane has a density of 1.1±0.1 g/cm3, a boiling point of 136.4±15.0 °C at 760 mmHg, and a vapor pressure of 9.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 35.8±3.0 kJ/mol, and it has a flash point of 41.9±4.5 °C . The index of refraction is 1.442 .

Scientific Research Applications

Synthesis and Derivative Formation

3-(Chloromethyl)oxetane serves as a versatile intermediate for the preparation of various derivatives due to its multiple reactive sites. The presence of chlorine atoms and the oxetane ring enables its conversion into different compounds. For instance, methods have been developed for transforming 3-(Chloromethyl)oxetane into 1,3-dioxanes and alkoxymethyloxetanes. Derivatives containing iodomethyl, alkoxymethyl, and alkylaminomethyl groups have been synthesized from it (Zarudii et al., 1985).

Polymerization and Material Science

3-(Chloromethyl)oxetane is integral in polymer science, particularly in the synthesis of specific polymers. For example, it has been used to create poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane], a polymer characterized by various physical properties such as viscosity, glass transition, and decomposition temperatures, and surface properties (Améduri et al., 1993). Another study focused on the preparation and polymerization of 3-(Chloromethyl)oxetane, leading to the formation of elastomeric homopolymers, highlighting its potential in creating materials with specific mechanical properties (Wicks & Tirrell, 1990).

Liquid Crystalline Copolyethers

In the field of liquid crystals, 3-(Chloromethyl)oxetane has been used in copolycondensation processes to develop mesomorphic copolyethers. These materials were investigated for their liquid crystalline (LC) properties using techniques like optical polarization microscopy and DSC analyses (Hurduc et al., 1993).

Drug Discovery and Synthesis

In drug discovery, the oxetane ring, which includes 3-(Chloromethyl)oxetane, is recognized for its role as a bioisostere, replacing functionalities like gem-dimethyl or carbonyl groups. This substitution can lead to changes in solubility, lipophilicity, metabolic stability, and conformational preference, crucial in the development of new pharmaceutical compounds (Hamzik & Brubaker, 2010).

Radiation-Induced Polymerization

3-(Chloromethyl)oxetane is also significant in radiation chemistry, particularly in the study of polymerization induced by irradiation. Research in this area focuses on the reaction of oxetane derivatives with gamma radiation, leading to the formation of various copolymers. These studies provide insights into the material properties and potential applications of these radiation-induced polymers (Hayashi, Watanabe, & Okamura, 1963).

Safety and Hazards

When handling 3-(Chloromethyl)oxetane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Oxetanes, including 3-(Chloromethyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being studied for their potential benefits in drug discovery, with a focus on their ability to improve target affinity and aqueous solubility .

properties

IUPAC Name

3-(chloromethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPUPFCIDWQWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619740
Record name 3-(Chloromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)oxetane

CAS RN

87498-55-3
Record name 3-(Chloromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)oxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)oxetane
Reactant of Route 2
3-(Chloromethyl)oxetane
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)oxetane
Reactant of Route 4
3-(Chloromethyl)oxetane
Reactant of Route 5
3-(Chloromethyl)oxetane
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)oxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.